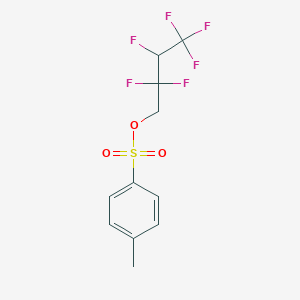
2,2,3,4,4,4-Hexafluorobutyl tosylate
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl tosylate is a chemical compound with the molecular formula C11H10F6O3S and a molecular weight of 336.25 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl tosylate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl tosylate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the tosylate group with a nucleophile such as an alkoxide, amine, or thiolate.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and a suitable acid or base catalyst, this compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and p-toluenesulfonic acid.
Major Products: The major products formed from these reactions include 2,2,3,4,4,4-Hexafluorobutanol, alkenes, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
2,2,3,4,4,4-Hexafluorobutyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and bioavailability.
Industry: this compound is employed in the production of specialty coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl tosylate involves its ability to undergo nucleophilic substitution reactions, which allows it to modify various substrates. The compound’s fluorinated nature imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in modifying surfaces and materials .
Comparaison Avec Des Composés Similaires
2,2,3,4,4,4-Hexafluorobutyl acrylate: This compound is used in similar applications, particularly in the synthesis of fluorinated polymers.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated monomer used in polymer chemistry.
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Utilized in the preparation of specialty polymers with unique surface properties.
Uniqueness: 2,2,3,4,4,4-Hexafluorobutyl tosylate is unique due to its tosylate group, which makes it a versatile reagent for nucleophilic substitution reactions. This property distinguishes it from other fluorinated compounds that may not have such reactive functional groups.
Propriétés
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O3S/c1-7-2-4-8(5-3-7)21(18,19)20-6-10(13,14)9(12)11(15,16)17/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWNGRNBFFLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate](/img/structure/B3330448.png)



